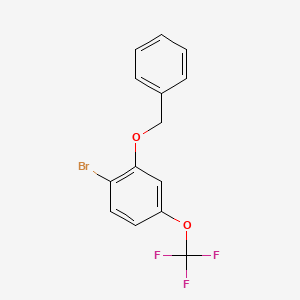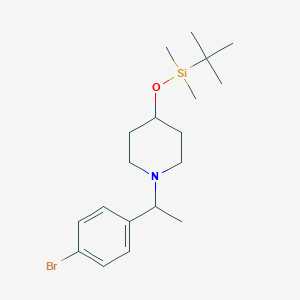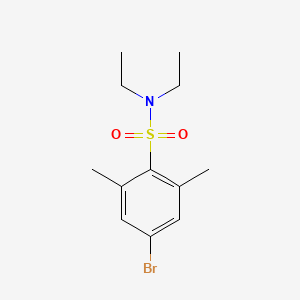
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide
Overview
Description
“4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C12H18BrNO2S . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide” consists of a benzene ring substituted with bromine, two methyl groups, and a sulfonamide group attached to a nitrogen atom, which is also bonded to two ethyl groups .Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including derivatives of 4-bromo-benzenesulfonamide, exhibited promising properties for photodynamic therapy (PDT) applications. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Synthesis and Chemical Reactions
In the realm of organic synthesis, 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide serves as a precursor in nickel-catalyzed cross-coupling reactions. Such processes are key for creating complex organic compounds, useful in various chemical industries. The efficiency of these cross-coupling reactions enables the synthesis of ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, a compound of interest for its potential applications in pharmaceuticals and materials science (Everson, George, Weix, Buergler, & Wood, 2014).
Anticancer Properties
Research into sulfonamide derivatives, including those related to 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide, has also uncovered potential anticancer properties. These compounds have been synthesized and evaluated for their ability to act as CCR5 antagonists, showing promise in drug development for cancer therapy (Cheng De-ju, 2015). Another study focuses on the synthesis and anticancer evaluation of a novel compound, highlighting its potential as a therapeutic agent (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
properties
IUPAC Name |
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-9(3)7-11(13)8-10(12)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUHQLMJXHOZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



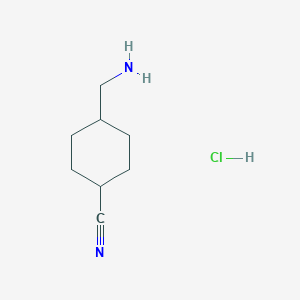
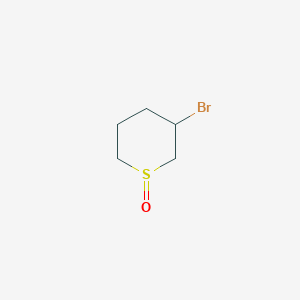
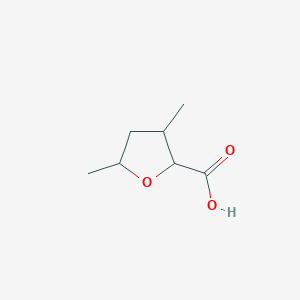
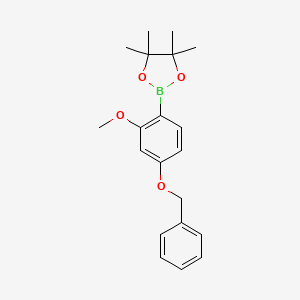
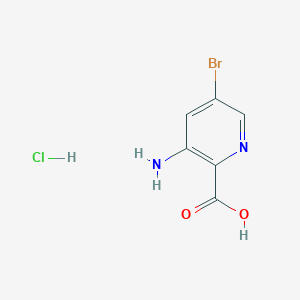

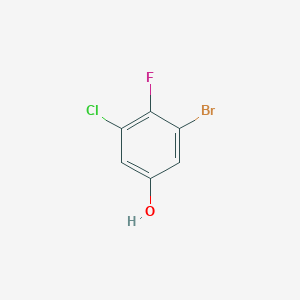
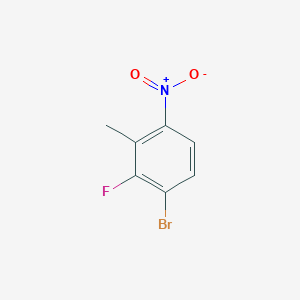
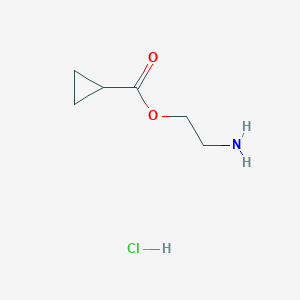
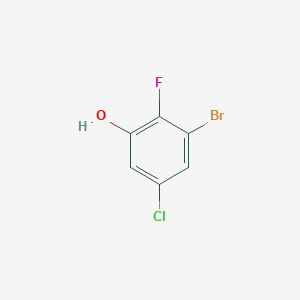
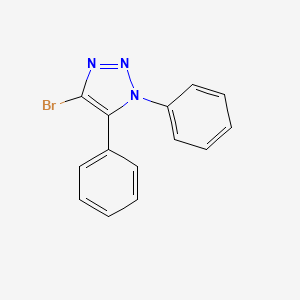
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
